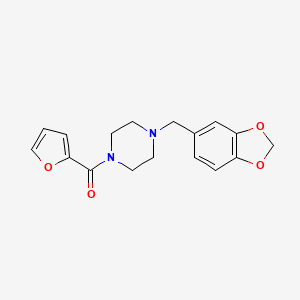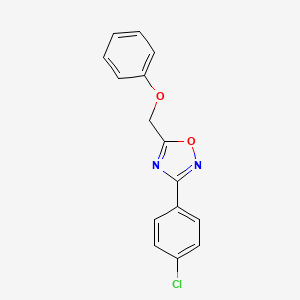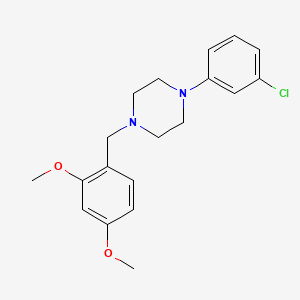
N-(4-chloro-2-methoxy-5-methylphenyl)-2,4-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2-methoxy-5-methylphenyl)-2,4-dimethylbenzamide, also known as CMMD, is a chemical compound that has been extensively researched for its potential applications in the field of medicine. This compound belongs to the class of amides and is known for its potent analgesic and anti-inflammatory properties. In
Mécanisme D'action
The exact mechanism of action of N-(4-chloro-2-methoxy-5-methylphenyl)-2,4-dimethylbenzamide is not yet fully understood. However, studies have shown that N-(4-chloro-2-methoxy-5-methylphenyl)-2,4-dimethylbenzamide exerts its analgesic and anti-inflammatory effects through the inhibition of the cyclooxygenase (COX) enzyme. COX is responsible for the synthesis of prostaglandins, which play a key role in the development of pain and inflammation. By inhibiting COX, N-(4-chloro-2-methoxy-5-methylphenyl)-2,4-dimethylbenzamide reduces the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
N-(4-chloro-2-methoxy-5-methylphenyl)-2,4-dimethylbenzamide has been shown to possess potent analgesic and anti-inflammatory properties. Studies have also shown that N-(4-chloro-2-methoxy-5-methylphenyl)-2,4-dimethylbenzamide can induce apoptosis in cancer cells. However, the exact biochemical and physiological effects of N-(4-chloro-2-methoxy-5-methylphenyl)-2,4-dimethylbenzamide are not yet fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-chloro-2-methoxy-5-methylphenyl)-2,4-dimethylbenzamide is its potent analgesic and anti-inflammatory properties. This makes it a potential candidate for the development of novel drugs for the treatment of chronic pain and inflammation. However, one of the main limitations of N-(4-chloro-2-methoxy-5-methylphenyl)-2,4-dimethylbenzamide is its potential toxicity. Studies have shown that N-(4-chloro-2-methoxy-5-methylphenyl)-2,4-dimethylbenzamide can cause liver and kidney damage, making it unsuitable for long-term use.
Orientations Futures
There are several potential future directions for the research and development of N-(4-chloro-2-methoxy-5-methylphenyl)-2,4-dimethylbenzamide. One potential direction is the development of novel drugs for the treatment of chronic pain and inflammation. Another potential direction is the development of anti-cancer drugs based on the apoptotic properties of N-(4-chloro-2-methoxy-5-methylphenyl)-2,4-dimethylbenzamide. Further research is needed to fully understand the biochemical and physiological effects of N-(4-chloro-2-methoxy-5-methylphenyl)-2,4-dimethylbenzamide and to develop safe and effective drugs based on this compound.
Méthodes De Synthèse
The synthesis of N-(4-chloro-2-methoxy-5-methylphenyl)-2,4-dimethylbenzamide involves the reaction between 4-chloro-2-methoxy-5-methylbenzoic acid and 2,4-dimethylbenzoyl chloride in the presence of a suitable base. The reaction proceeds through an amide bond formation, resulting in the formation of N-(4-chloro-2-methoxy-5-methylphenyl)-2,4-dimethylbenzamide. The purity of the final product can be improved by recrystallization and chromatography techniques.
Applications De Recherche Scientifique
N-(4-chloro-2-methoxy-5-methylphenyl)-2,4-dimethylbenzamide has been extensively researched for its potential applications in the field of medicine. It has been shown to possess potent analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of chronic pain and inflammation. N-(4-chloro-2-methoxy-5-methylphenyl)-2,4-dimethylbenzamide has also been investigated for its potential use as an anti-cancer agent. Studies have shown that N-(4-chloro-2-methoxy-5-methylphenyl)-2,4-dimethylbenzamide can induce apoptosis in cancer cells, making it a potential candidate for the development of novel anti-cancer drugs.
Propriétés
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-2,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-10-5-6-13(11(2)7-10)17(20)19-15-8-12(3)14(18)9-16(15)21-4/h5-9H,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNIXOYNDVMKBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=C(C=C(C(=C2)C)Cl)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-2,4-dimethylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-{[(4-hydroxy-2-pyrimidinyl)thio]methyl}phenyl)(phenyl)methanone](/img/structure/B5740395.png)
![N-(2-hydroxy-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide](/img/structure/B5740405.png)


![2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-1-phenylethanone](/img/structure/B5740426.png)


![(2-methoxybenzyl)[2-(methylthio)phenyl]amine](/img/structure/B5740439.png)
![5-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]sulfonyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5740444.png)
![2-[5-amino-3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]-N'-(3,4-dihydro-1(2H)-naphthalenylidene)acetohydrazide](/img/structure/B5740457.png)

![4-({[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5740471.png)
![N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5740475.png)